2-(3-Methylbenzoyl)-5-methylpyridine
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Molecular Structure and Antioxidant Activity Analysis :
- A study by (Yılmaz et al., 2020) focused on a novel phthalide derivative related to 2-(3-Methylbenzoyl)-5-methylpyridine. They analyzed its structure using X-ray diffraction and quantum chemical computation. The study also explored the compound's antioxidant activities and DNA binding affinity.
Hydrodesulfurization and Hydrodenitrogenation :
- Research by (Egorova & Prins, 2004) and (Egorova & Prins, 2006) examined the influence of molecules like 2-methylpyridine on hydrodesulfurization and hydrodenitrogenation processes, which are crucial in petroleum refining.
Coordination Polymers and Complexes :
- A study by (Pedireddi & Varughese, 2004) explored the self-assembly and structural analysis of coordination polymers involving pyridine derivatives, demonstrating potential applications in materials science.
Supramolecular Structure and Non-Covalent Interactions :
- The work of (Hanif et al., 2020) and (Khalib et al., 2015) delved into the formation of molecular salts with pyridine derivatives, highlighting their structural characteristics and non-covalent interactions.
Synthesis and Characterization of Novel Compounds :
- Research by (Bagdi et al., 2015) and (Linsha, 2015) focused on the synthesis of new compounds based on pyridine derivatives, contributing to the advancement in organic chemistry and drug design.
Safety And Hazards
This involves determining the toxicity, flammability, and environmental impact of the compound. It can also include information on safe handling and disposal.
Future Directions
This involves potential future research directions. It can include potential applications of the compound, areas where further study is needed, or new synthesis methods or reactions that could be developed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult scientific literature or databases, or perform experimental studies.
properties
IUPAC Name |
(3-methylphenyl)-(5-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)9-15-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHJWSILIBAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)-5-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.